Z-Pro-Leu-Gly-OH

Descripción general

Descripción

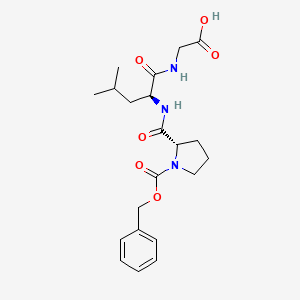

Z-Pro-Leu-Gly-OH: is a synthetic peptide composed of the amino acids proline, leucine, and glycine, with a benzyloxycarbonyl (Z) protecting group attached to the proline. This compound is often used in biochemical research due to its stability and specific sequence, which can mimic natural peptides in biological systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the first amino acid to the resin, followed by the deprotection of the amino group and coupling of the next amino acid. The Z-protecting group is used to protect the amino group of proline during the synthesis.

-

Solution-Phase Peptide Synthesis: This method involves the coupling of amino acids in solution, using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The Z-protecting group is used to protect the amino group of proline during the synthesis.

Industrial Production Methods:

Industrial production of Z-Pro-Leu-Gly-OH typically involves large-scale SPPS due to its efficiency and ability to produce high-purity peptides. Automated peptide synthesizers are often used to streamline the process and ensure consistency.

Análisis De Reacciones Químicas

Types of Reactions:

-

Hydrolysis: Z-Pro-Leu-Gly-OH can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of peptide bonds and the release of individual amino acids.

-

Deprotection: The Z-protecting group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the Z-protecting group.

Acidic Hydrolysis: TFA or hydrochloric acid (HCl) can be used to cleave the Z-protecting group and peptide bonds.

Basic Hydrolysis: Sodium hydroxide (NaOH) can be used to cleave peptide bonds.

Major Products Formed:

Amino Acids: Hydrolysis of this compound results in the release of proline, leucine, and glycine.

Deprotected Peptide: Removal of the Z-protecting group yields Pro-Leu-Gly-OH.

Aplicaciones Científicas De Investigación

Biotechnology Applications

Z-Pro-Leu-Gly-OH is utilized in biotechnology for its role in peptide synthesis and enzyme modulation. Its structure allows it to act as a building block in the creation of more complex peptides, which are essential for various biotechnological processes.

- Peptide Synthesis : This compound is integral in synthesizing therapeutic peptides, enhancing their stability and efficacy. The specific sequence can improve the interaction with biological targets, making it valuable in drug development .

- Enzyme Modulation : Research indicates that this compound can influence enzyme activity, particularly serine proteases. By binding to the active sites of these enzymes, it inhibits their function, which is crucial for studying enzyme mechanisms and developing enzyme inhibitors.

Pharmaceutical Applications

The pharmaceutical industry leverages this compound for its potential in drug development and therapeutic applications.

- Drug Development : The compound is explored for its ability to target specific biological pathways, facilitating the design of novel pharmaceuticals. Its unique structure allows for tailored interactions with various receptors, enhancing drug efficacy .

- Allosteric Modulation : Studies have shown that derivatives of this compound can act as allosteric modulators of dopamine receptors. This property is particularly relevant for developing treatments for neurological disorders such as Parkinson's disease .

Cosmetic Formulations

In the realm of cosmetic science, this compound is investigated for its potential benefits in skincare products.

- Skin Penetration Enhancer : The compound is being studied for its ability to enhance the delivery of active ingredients through the skin barrier. This property could lead to improved formulations in anti-aging and moisturizing products .

- Active Ingredient Delivery : Its structure may facilitate better absorption and efficacy of other cosmetic ingredients, making it a valuable addition to skincare formulations aimed at improving skin health and hydration.

Biochemical Research

This compound plays a significant role in biochemical research, particularly in understanding protein interactions and mechanisms.

- Interaction Studies : The compound is used to study its binding affinities to various receptors and enzymes. For instance, it has shown interactions with collagenase enzymes, which are crucial for tissue remodeling and repair processes .

- Stability Studies : Research on this compound includes investigations into its structural stability under different conditions, contributing to our understanding of peptide behavior in biological systems .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Biotechnology | Peptide synthesis, enzyme modulation | Enhances stability and efficacy of therapeutic peptides |

| Pharmaceuticals | Drug development, allosteric modulation | Targets specific pathways; aids neurological treatments |

| Cosmetic Formulations | Skin penetration enhancer, active ingredient delivery | Improves absorption and efficacy of skincare products |

| Biochemical Research | Interaction studies, stability assessments | Enhances understanding of protein interactions |

Mecanismo De Acción

Molecular Targets and Pathways:

Z-Pro-Leu-Gly-OH exerts its effects by interacting with specific enzymes and receptors in biological systems. The proline-rich sequence can bind to proline-specific enzymes, influencing their activity and modulating cellular processes. The peptide can also interact with cell surface receptors, triggering signaling pathways that regulate various cellular functions.

Comparación Con Compuestos Similares

Z-Pro-Leu-Gly-NH2: Similar to Z-Pro-Leu-Gly-OH but with an amide group instead of a carboxyl group.

Z-Pro-Leu-Gly-OMe: Similar to this compound but with a methyl ester group instead of a carboxyl group.

Z-Pro-Leu-Gly-OEt: Similar to this compound but with an ethyl ester group instead of a carboxyl group.

Uniqueness:

This compound is unique due to its specific sequence and the presence of the Z-protecting group, which provides stability and allows for selective deprotection. This makes it a valuable tool in peptide synthesis and biochemical research.

Actividad Biológica

Z-Pro-Leu-Gly-OH, also known as Z-PLG-OH, is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the modulation of dopamine receptors and its implications in neuropharmacology. This article explores the compound's biological activity, synthesizing findings from diverse sources, including structure-activity relationships, receptor modulation studies, and case studies.

Chemical Structure and Properties

This compound is a tripeptide with the sequence consisting of Z (benzyloxycarbonyl), Proline (Pro), Leucine (Leu), and Glycine (Gly). The benzyloxycarbonyl group serves as a protective group that enhances the stability and bioavailability of the peptide during biological assays.

Research indicates that Z-PLG-OH acts primarily as a positive allosteric modulator of dopamine D2 receptors. Studies have shown that its conformation mimics a type II β-turn, which is crucial for its interaction with these receptors. The conformational rigidity provided by the Z group contributes to its efficacy in enhancing dopamine receptor activity.

Key Findings:

- Allosteric Modulation : Z-PLG-OH enhances the binding affinity of dopamine agonists to D2 receptors, suggesting its role in modulating dopaminergic signaling pathways .

- Neuropharmacological Effects : The compound has been shown to influence behaviors associated with dopamine signaling in animal models, such as increased locomotor activity and altered responses to neuroleptic drugs .

Study 1: Allosteric Modulation of Dopamine Receptors

A study demonstrated that Z-PLG-OH significantly increased the binding of the agonist NPA (N-propylnorapomorphine) to dopamine D2 receptors in vitro. This effect was attributed to the compound's ability to stabilize the receptor in a high-affinity state .

Study 2: Neuropharmacological Activity

In a rat model of tardive dyskinesia, Z-PLG-OH was administered to assess its effects on neuroleptic-induced behaviors. The results indicated that the peptide could mitigate some symptoms associated with this condition, highlighting its potential therapeutic applications in managing dopamine-related disorders .

Data Tables

Propiedades

IUPAC Name |

2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O6/c1-14(2)11-16(19(27)22-12-18(25)26)23-20(28)17-9-6-10-24(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTUJALMKRAEDD-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428583 | |

| Record name | AC1OLQUZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7801-38-9 | |

| Record name | AC1OLQUZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.